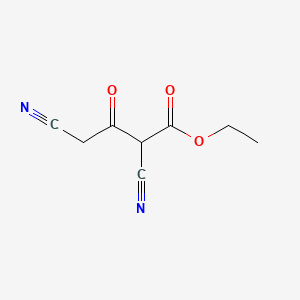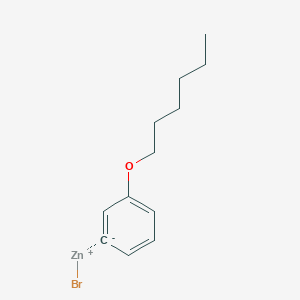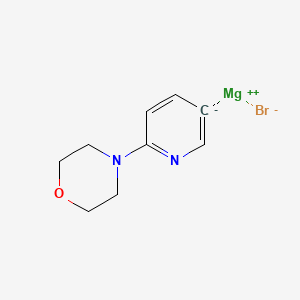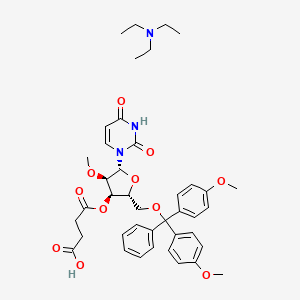![molecular formula C10H19N3O B14888371 6,8-Dimethyl-2-(methylamino)-6,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14888371.png)
6,8-Dimethyl-2-(methylamino)-6,8-diazaspiro[3.5]nonan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dimethyl-2-(methylamino)-6,8-diazaspiro[35]nonan-7-one is a spirocyclic compound with a unique structure that includes a spiro junction between a diazaspiro nonane ring and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethyl-2-(methylamino)-6,8-diazaspiro[3.5]nonan-7-one typically involves the cyclization of suitable precursors. One common method involves the condensation of a bromoalkane with a tosylamide, followed by cyclization to form the spirocyclic structure . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the correct formation of the spiro junction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
6,8-Dimethyl-2-(methylamino)-6,8-diazaspiro[3.5]nonan-7-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
6,8-Dimethyl-2-(methylamino)-6,8-diazaspiro[3.5]nonan-7-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Industry: It may be used in the development of new materials with unique properties due to its spirocyclic structure.
Mechanism of Action
The mechanism of action of 6,8-Dimethyl-2-(methylamino)-6,8-diazaspiro[3.5]nonan-7-one involves its interaction with specific molecular targets. For example, it can bind to the switch-II pocket of the KRAS G12C protein, inhibiting its activity and thereby preventing cell proliferation . This interaction is facilitated by the unique spirocyclic structure of the compound, which allows it to fit into the binding pocket of the protein.
Comparison with Similar Compounds
Similar Compounds
1-{2,7-Diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one: This compound also features a spirocyclic structure and has been studied for its potential as a covalent inhibitor of KRAS G12C.
2-Oxa-6-azaspiro[3.3]heptane:
Uniqueness
6,8-Dimethyl-2-(methylamino)-6,8-diazaspiro[35]nonan-7-one is unique due to its specific substitution pattern and the presence of both a ketone and a methylamino group
Properties
Molecular Formula |
C10H19N3O |
|---|---|
Molecular Weight |
197.28 g/mol |
IUPAC Name |
6,8-dimethyl-2-(methylamino)-6,8-diazaspiro[3.5]nonan-7-one |
InChI |
InChI=1S/C10H19N3O/c1-11-8-4-10(5-8)6-12(2)9(14)13(3)7-10/h8,11H,4-7H2,1-3H3 |
InChI Key |
PPUCKLMFVDZUMQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CC2(C1)CN(C(=O)N(C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



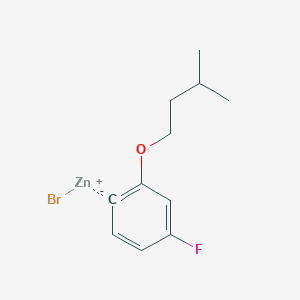
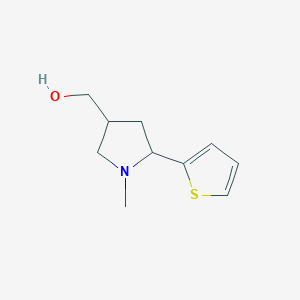
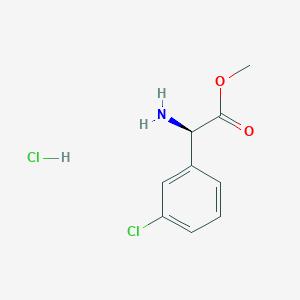
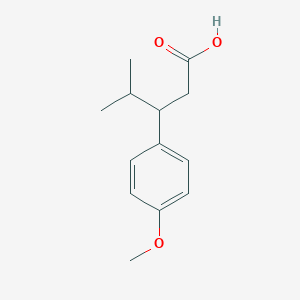
![N-cyclopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B14888322.png)
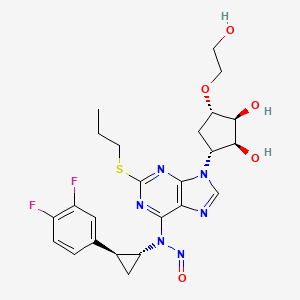
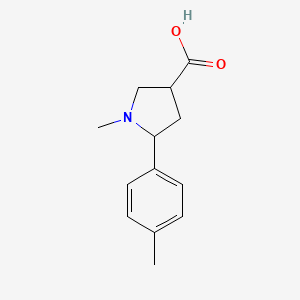
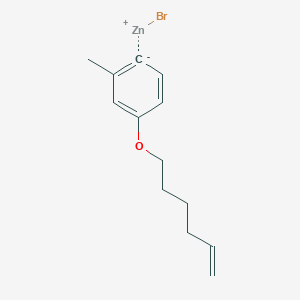
![3-Bromo-7-chloro-6-fluoro-5H-pyrido[3,2-b]indole](/img/structure/B14888336.png)
